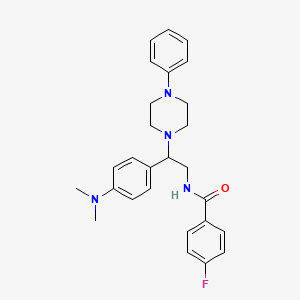

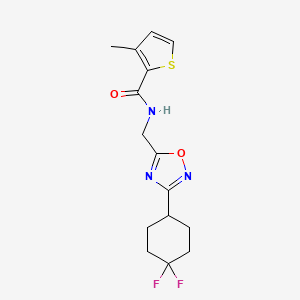

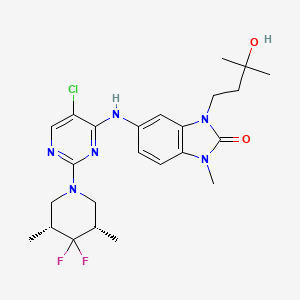

![molecular formula C14H19N5O3 B2406077 8-(3-methoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 879580-56-0](/img/structure/B2406077.png)

8-(3-methoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “8-(3-methoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a purine derivative. Purines are heterocyclic aromatic organic compounds, which consist of a pyrimidine ring fused to an imidazole ring . They are key components of many biological molecules, including DNA and RNA.

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a purine core, which is a bicyclic structure consisting of a six-membered pyrimidine ring fused to a five-membered imidazole ring . The “8-(3-methoxypropyl)” indicates a methoxypropyl group attached at the 8th position of the purine ring.

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the purine core and the methoxypropyl group. Purines can participate in a variety of chemical reactions, including those involving nucleophilic attack at electron-rich sites .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its purine core and the methoxypropyl group. For example, purines are generally water-soluble due to their polar nature .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

A study by Zagórska et al. (2016) synthesized and evaluated derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for their serotonin receptor affinity and phosphodiesterase inhibitor activity. These derivatives showed potential as leads for antidepressant and/or anxiolytic applications, highlighting the compound's relevance in neuropharmacology research (Zagórska et al., 2016).

Antiviral Activity

Kim et al. (1978) explored imidazo[1,2-a]-s-triazine nucleosides, a related class of compounds, for their synthesis and antiviral activity, offering insights into the potential antiviral applications of similar imidazo purine derivatives (Kim et al., 1978).

Antihypertensive and Antiviral Applications

Nilov et al. (1995) investigated 7,8-polymethylenepurine derivatives, which are precursors to various purines including those with structural similarities to the compound , for their antihypertensive and antiviral activities. This study indicates the compound's potential application in cardiovascular and infectious disease research (Nilov et al., 1995).

Anxiolytic and Antidepressant Potential

Further research by Zagórska et al. (2009) on N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione demonstrated anxiolytic-like and antidepressant-like activities in preclinical studies, emphasizing the compound's utility in mental health research (Zagórska et al., 2009).

Drug Design and Medicinal Chemistry

Ostrovskyi et al. (2011) discussed the use of 3-methoxalylchromone for the regioselective synthesis of 1-desazapurine, demonstrating the compound's significance in drug design and the development of new pharmacophores (Ostrovskyi et al., 2011).

Wirkmechanismus

Eigenschaften

IUPAC Name |

6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O3/c1-8-9(2)19-10-11(17(3)14(21)16-12(10)20)15-13(19)18(8)6-5-7-22-4/h5-7H2,1-4H3,(H,16,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZNSAQUSCBWSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C3=C(N=C2N1CCCOC)N(C(=O)NC3=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

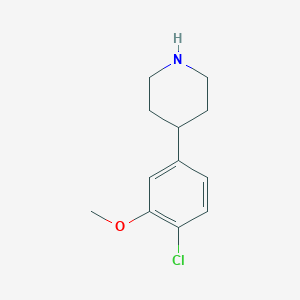

![2-methyl-1-(1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2405995.png)

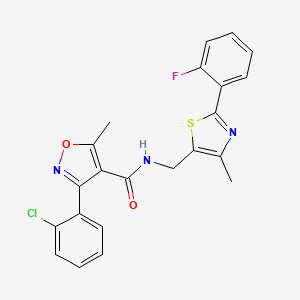

![N-(3-bromophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2406003.png)

![2-Ethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid](/img/structure/B2406009.png)

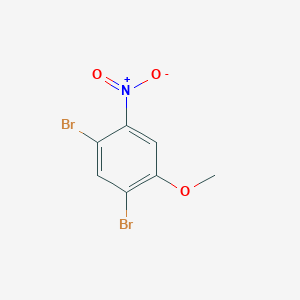

![5-ethyl-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2406014.png)